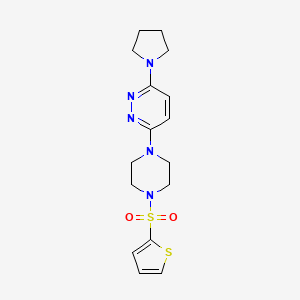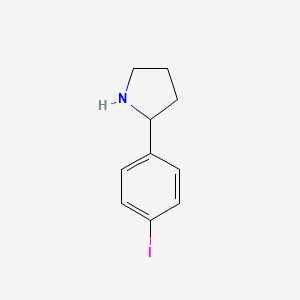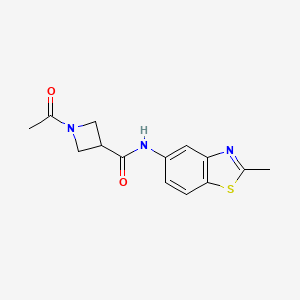![molecular formula C10H11ClO2 B2354220 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane CAS No. 66931-55-3](/img/structure/B2354220.png)
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane, also known by its IUPAC name 2-{[(4-chlorobenzyl)oxy]methyl}oxirane, is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) and a 4-chlorophenyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane typically involves the reaction of 4-chlorobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions that form more stable products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparación Con Compuestos Similares
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane can be compared with other similar compounds, such as:
2-(4-Bromophenyl)oxirane: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)oxirane: Contains a fluorine atom in place of chlorine.
2-(4-Methylphenyl)oxirane: Features a methyl group instead of chlorine.
These compounds share the oxirane
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methoxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNBCVOWXDVDPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

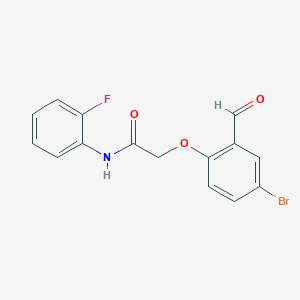
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
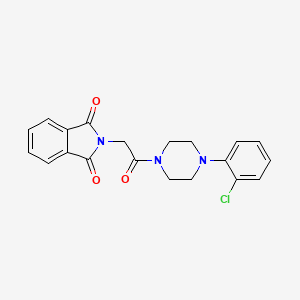
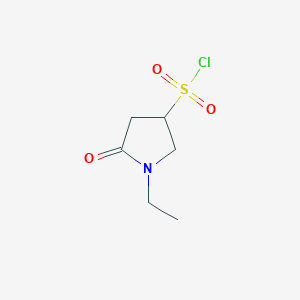
![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)

